2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-
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Overview
Description
2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- is an organic compound with the molecular formula C13H20O2 It is a derivative of octadienol, characterized by the presence of a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- typically involves the reaction of 2,6-octadien-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propynyloxy group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In the context of its potential therapeutic effects, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadien-1-ol: Lacks the propynyloxy group, resulting in different chemical properties and reactivity.
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol): A similar compound with different functional groups, commonly used in fragrances and flavors.
2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (Z,Z)-: An isomer with different spatial arrangement of double bonds.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- is unique due to the presence of the propynyloxy group and its specific (E,E)-configuration. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2E,6E)-3,7-dimethyl-8-prop-2-ynoxyocta-2,6-dien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMCHUKROQKBLP-SWZPTJTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)COCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/COCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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